2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide
Description
This compound is a benzamide derivative featuring a tetrahydropyrano[4,3-c]pyrazole core substituted with a methyl group and a dichlorinated aromatic ring.
Properties
IUPAC Name |
2,5-dichloro-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-20-14-4-5-22-8-11(14)13(19-20)7-18-15(21)10-6-9(16)2-3-12(10)17/h2-3,6H,4-5,7-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVPWIHMTHSRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of 2,5-dichlorobenzoyl chloride from 2,5-dichlorobenzonitrile through a reaction with thionyl chloride.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate diketone.
Fusion with Tetrahydropyran Ring: The pyrazole ring is then fused with a tetrahydropyran ring through a cyclization reaction.
Final Coupling: The final step involves coupling the benzamide core with the pyrazole-tetrahydropyran moiety using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reactions is also crucial.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
- Target Compound: Contains a 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole fused ring, which provides a bicyclic scaffold with a pyran oxygen and pyrazole nitrogen.
- Compound [1] (): Features a pyrano[2,3-c]pyrazole fused with an oxazine ring, introducing additional oxygen and nitrogen atoms. This increases polarity compared to the target compound .
- Compounds 10a–c () : Based on pyrazolo[3,4-e][1,2,4]triazine systems, which lack the pyran oxygen but include a triazine ring. This structural difference may alter electronic properties and hydrogen-bonding capabilities .
Substituent Effects
Spectroscopic and Analytical Data
- IR Spectroscopy :
- NMR Spectroscopy :
Thermal Stability (Melting Points)
Biological Activity
2,5-Dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C15H16Cl2N4O2
- Molecular Weight : 353.22 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its effects on enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Research indicates that derivatives containing the pyrazole moiety exhibit significant inhibitory activity against various enzymes. For instance:
- Monoamine Oxidase (MAO) Inhibition : Compounds with similar structures have shown selective inhibition against MAO-A and MAO-B. For example, certain pyrazole derivatives demonstrated IC50 values in the low micromolar range for MAO-A inhibition .
Antioxidant Activity
The compound's structural features suggest potential antioxidant properties. Pyrazole derivatives are known to scavenge free radicals and may contribute to cellular protection against oxidative stress. Studies have shown that related compounds can significantly reduce oxidative damage in cellular models .
Case Studies
Several studies have explored the biological activity of compounds related to this compound.
- Study on Pyrazole Derivatives :
- MAO Inhibition Study :
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MAO-A Inhibition | 0.028 | |
| Compound B | Antioxidant Activity | N/A | |
| Compound C | Anti-inflammatory | N/A |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The compound likely interacts with target enzymes through hydrogen bonding and hydrophobic interactions due to its chlorinated benzamide structure.
- Radical Scavenging : The presence of the pyrazole ring may facilitate electron donation to neutralize free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
